molecular formula C15H15N3O4S B2972811 N-[3-(1H-imidazol-1-yl)propyl]-2-oxo-2H-chromene-6-sulfonamide CAS No. 942864-37-1

N-[3-(1H-imidazol-1-yl)propyl]-2-oxo-2H-chromene-6-sulfonamide

Cat. No. B2972811
CAS RN: 942864-37-1
M. Wt: 333.36
InChI Key: TWWMAENVNIFWJB-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs .


Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atom, imidazole shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions. It’s used as a biochemical tool to investigate protein interactions and signaling pathways. The compound’s specific interactions with proteins can help identify its role in various biological processes .

Molecular Biology

In molecular biology, this compound may serve as a molecular probe to study gene expression and regulation. Its ability to bind to certain proteins or DNA sequences can be exploited to track the presence and quantity of these molecules within cells .

Pharmacology

As a potential pharmacological agent, this compound could be investigated for its therapeutic effects. Its chemical structure suggests it might interact with cellular receptors or enzymes, influencing their activity in a way that could be beneficial for treating diseases .

Agricultural Chemistry

In agriculture, compounds like this are examined for their growth-regulating properties. For instance, it might affect the growth of plant shoots and roots, which could have applications in crop yield optimization and pest management .

Chemical Synthesis

This compound could be a precursor or an intermediate in the synthesis of more complex molecules. Its chemical reactivity can be harnessed to create new compounds with desired properties for various industrial applications.

Biochemical Assays

It can be used in biochemical assays to measure enzyme activity, receptor binding, or other biochemical processes. The compound’s interaction with specific biomolecules can be quantified to gain insights into cellular mechanisms .

Material Science

In material science, the compound’s properties might be useful in the development of new materials with specific optical or electrical characteristics. Its molecular structure could contribute to the design of advanced materials for electronics or photonics.

Environmental Science

Lastly, this compound could be studied for its environmental impact. Understanding its breakdown products and interaction with environmental factors is crucial for assessing its safety and ecological effects.

Safety and Hazards

Imidazole derivatives can have varying safety profiles depending on their specific structures. For example, 1-(3-Aminopropyl)imidazole is toxic if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-oxochromene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c19-15-5-2-12-10-13(3-4-14(12)22-15)23(20,21)17-6-1-8-18-9-7-16-11-18/h2-5,7,9-11,17H,1,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWMAENVNIFWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-imidazol-1-yl)propyl)-2-oxo-2H-chromene-6-sulfonamide

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